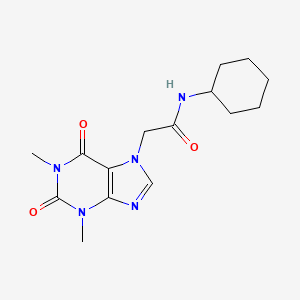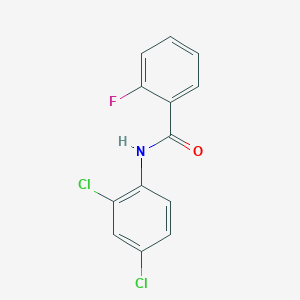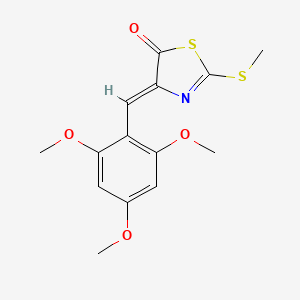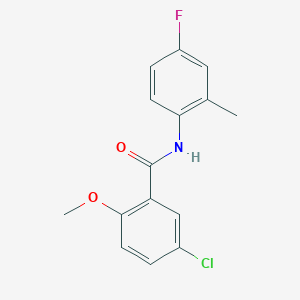![molecular formula C19H19N3O5S B5860547 {[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Antitumor Properties
This compound exhibits potential antitumor activity. Researchers have explored its effects on cancer cells, particularly due to its structural resemblance to certain known antitumor agents. Further investigations are needed to understand its precise mechanisms and potential clinical applications .
Anti-Infective Applications
The compound’s thio group suggests possible antimicrobial properties. It may inhibit bacterial or fungal growth, making it relevant for developing novel anti-infective agents. Researchers could explore its efficacy against specific pathogens and evaluate its safety profile .
Metabolite Studies
As a derivative of phenylacetic acid, this compound likely participates in metabolic pathways. Understanding its role as a metabolite—whether in plants, fungi, or bacteria—could shed light on broader biological processes. For instance, 3,4-dihydroxyphenylacetic acid, a related metabolite, has been investigated for its potential anti-cancer properties .
Drug Synthesis
Phenylacetic acid derivatives serve as valuable starting materials for drug synthesis. While not directly applicable as a drug itself, this compound could contribute to the production of other pharmaceuticals. Researchers might explore its use as a building block in drug design .
Rare and Unique Chemical Collection
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers. Its scarcity and distinct structure make it intriguing for further investigation .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit enzymes like taq polymerase and telomerase .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to dna replication and cell division .
Result of Action
Based on the potential targets, it can be inferred that the compound may inhibit dna replication and cell division, potentially leading to cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-20-21-19(28-11-16(23)24)22(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQADMRAWHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Phenyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)


![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)



![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)